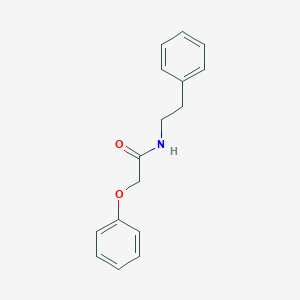
2-phenoxy-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Research indicates that derivatives of 2-phenoxy-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. A study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to as compound 3c) showed promising results, demonstrating both anticancer and anti-inflammatory activities .
Table 1: Anticancer Activity of Selected Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| 3c | MCF-7 | 15 | Anticancer |
| 3a | SK-N-SH | 20 | Anticancer |
| 3b | MCF-7 | 25 | Anticancer |
Anti-inflammatory and Analgesic Properties
The same derivatives have also been assessed for their anti-inflammatory and analgesic effects. The presence of halogen substituents on the aromatic rings was found to enhance these activities significantly. For instance, compound 3c not only exhibited anticancer properties but also demonstrated substantial anti-inflammatory effects in various assays, indicating its potential as a dual-action therapeutic agent .
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammation Model Used | Result |
|---|---|---|
| 3c | Carrageenan-induced paw edema model | Significant reduction in edema |
| 3a | Lipopolysaccharide-induced inflammation | Moderate reduction in inflammatory markers |
Antimicrobial Activity
Beyond its anticancer and anti-inflammatory properties, this compound derivatives have been explored for their antimicrobial effects. A study highlighted the potential of certain derivatives to act against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . These findings suggest that modifications to the phenoxy group can significantly influence antimicrobial efficacy.
Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| 3m | 4 | Rifampin-resistant |
| 3k | 16 | Sensitive |
Case Studies
Several case studies have documented the synthesis and evaluation of these compounds:
- Case Study A : A series of derivatives were synthesized using the Leuckart reaction method, leading to high yields and significant biological activity against cancer cells.
- Case Study B : The efficacy of compound 3c was tested in vivo, showing promising results in reducing tumor size in animal models while maintaining a favorable safety profile.
特性
CAS番号 |
18861-16-0 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
InChIキー |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Key on ui other cas no. |
18861-16-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















